(R)-(4-Methylmorpholin-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFKNVNVLNAJQ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties
The fundamental properties of (R)-(4-Methylmorpholin-2-yl)methanamine are crucial for its application in synthesis.
| Property | Value |
| CAS Number | 757910-97-7 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Density | Not specified in provided results |
| Chirality | (R)-enantiomer |
Synthesis of R 4 Methylmorpholin 2 Yl Methanamine
The enantioselective synthesis of 2-substituted chiral morpholines is a key challenge in organic chemistry. One of the most effective methods for accessing these compounds with high enantiopurity is through the asymmetric hydrogenation of prochiral dehydromorpholines. nih.govrsc.orgnih.gov
A general and highly efficient route involves the use of a rhodium catalyst complexed with a chiral bisphosphine ligand. nih.govrsc.orgnih.gov While a specific synthesis for (R)-(4-Methylmorpholin-2-yl)methanamine was not detailed in the provided search results, a plausible synthetic strategy can be inferred from the synthesis of analogous 2-substituted chiral morpholines.
The synthesis would likely commence with a suitable precursor that can be converted to a 2-substituted dehydromorpholine. For instance, a protected aminomethyl group could be introduced at the 2-position of a morpholine (B109124) precursor, followed by N-methylation and subsequent elimination to form the dehydromorpholine intermediate.
This intermediate would then undergo asymmetric hydrogenation. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands with large bite angles have been shown to be particularly effective in this transformation. nih.govrsc.orgnih.gov
Table of Catalyst Performance in Asymmetric Hydrogenation of Dehydromorpholines (Illustrative)
| Chiral Ligand | Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference |
| (R,R,R)-SKP | [Rh(cod)₂]SbF₆ | DCM | Up to 99% | nih.govnih.gov |
| (S,S)-f-Binaphane | [Rh(cod)₂]SbF₆ | DCM | High | nih.govnih.gov |
| JosiPhos | [Rh(cod)₂]SbF₆ | DCM | Good | nih.govnih.gov |
This table illustrates the effectiveness of different chiral ligands in the asymmetric hydrogenation of dehydromorpholines, a key step in the synthesis of chiral 2-substituted morpholines.
Following the successful asymmetric hydrogenation to establish the (R)-stereocenter, any protecting groups on the aminomethyl side chain would be removed to yield the final product, this compound. The enantiomeric purity of the final product would be confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Computational and Theoretical Investigations of R 4 Methylmorpholin 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, can provide detailed insights into molecular orbitals, charge distributions, and the energies of different molecular states.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the conformational preferences and energetics of molecules like (R)-(4-Methylmorpholin-2-yl)methanamine. The morpholine (B109124) ring typically adopts a chair conformation, which is energetically more stable than the boat or twist-boat conformations. researchgate.net For this compound, two primary chair conformations are possible, differing in the axial or equatorial position of the methanamine group at the C2 position.
Computational studies on similar morpholine structures indicate that substituents on the ring carbons generally have a lower energy in the equatorial position to minimize steric hindrance. researchgate.net Therefore, it is predicted that the conformer with the methanamine group in the equatorial position would be the most stable. The methyl group on the nitrogen atom (N4) can also be either axial or equatorial, with the equatorial position generally being favored.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Methanamine Position | N-Methyl Position | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1 | Equatorial | Equatorial | 0.00 | >95 |
| 2 | Axial | Equatorial | > 2.0 | <5 |
| 3 | Equatorial | Axial | > 2.5 | <1 |
Note: These values are estimations based on conformational analysis of similar substituted morpholine and cyclohexane (B81311) systems. Actual values would require specific DFT calculations.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability. For morpholine derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their electron-donating nature. The LUMO, conversely, is usually distributed over the C-H and C-N antibonding orbitals. The presence of the methyl and methanamine substituents will influence the energies and distributions of these orbitals.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties.
For a molecule like this compound, high-accuracy ab initio calculations would be particularly useful for:
Refining Conformational Energies: Precisely calculating the energy differences between the various chair and boat conformers.
Determining Accurate Electronic Properties: Obtaining more precise values for ionization potential, electron affinity, and dipole moment.
Investigating Reaction Barriers: Calculating the activation energies for reactions involving the compound with a higher degree of confidence.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational flexibility and intermolecular interactions. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal the dynamic equilibrium between different conformers and how the molecule interacts with its environment.
Key insights from MD simulations would include:
Conformational Dynamics: Observing the transitions between different chair and boat conformations of the morpholine ring and the rotation of the methanamine side chain.
Solvent Effects: Analyzing the hydrogen bonding interactions between the amine and ether functionalities of the molecule and the surrounding water molecules. These interactions play a crucial role in the molecule's solubility and reactivity in aqueous media.
Intermolecular Aggregation: At higher concentrations, MD simulations could predict the tendency of the molecules to self-associate through hydrogen bonding or other non-covalent interactions.
The results of MD simulations are highly dependent on the quality of the force field used to describe the interatomic potentials. For morpholine derivatives, force fields like OPLS (Optimized Potentials for Liquid Simulations) have been shown to provide reliable results. nih.gov
Mechanistic Studies of Reactions Catalyzed by or Involving this compound
The tertiary amine of the 4-methylmorpholine (B44366) moiety can act as a base or a nucleophilic catalyst in various organic reactions. Computational studies on the role of 4-methylmorpholine in urethane (B1682113) formation have demonstrated its catalytic activity. nih.govresearchgate.net The reaction mechanism involves the amine activating an alcohol through hydrogen bonding, thereby increasing its nucleophilicity towards an isocyanate. nih.govresearchgate.net
For this compound, both the tertiary amine in the ring and the primary amine of the methanamine group can participate in catalytic cycles. DFT calculations can be employed to elucidate the reaction pathways and determine the transition state structures and activation energies for such reactions.
Table 2: Predicted Catalytic Roles of Functional Groups in this compound
| Functional Group | Potential Catalytic Role | Example Reaction Type |
|---|---|---|
| Tertiary Amine (N4) | Brønsted Base, Nucleophilic Catalyst | Urethane formation, Aldol reactions, Michael additions |
A computational study of a reaction catalyzed by this compound would involve mapping the potential energy surface of the reaction, identifying all intermediates and transition states. This would provide a detailed understanding of the reaction mechanism and the factors controlling its rate and selectivity.
In Silico Prediction and Validation of Spectroscopic Signatures
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov For this compound, theoretical calculations would help in assigning the signals of the diastereotopic protons on the morpholine ring. The predicted chemical shifts would be sensitive to the molecule's conformation, and by performing a Boltzmann averaging of the chemical shifts of the most stable conformers, a more accurate prediction of the experimental spectrum can be obtained.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated using DFT. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For this compound, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the methyl and methylene (B1212753) groups, and C-O-C stretching of the ether linkage.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|
| N-H Stretch (primary amine) | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-3000 |
| N-H Bend (primary amine) | 1590-1650 |
| C-O-C Stretch (ether) | 1070-1150 |
Note: These are general ranges and specific frequencies would be obtained from DFT frequency calculations.
By comparing the computationally predicted spectra with experimental data, a detailed structural and conformational assignment of this compound can be achieved.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the use of This compound for the applications outlined in the requested article structure.
The search for research findings, data, and synthesis protocols related to the derivation of phosphine-based ligands, N-Heterocyclic Carbene (NHC) ligands, chiral amine-based organocatalysts, or multidentate ligand systems specifically from this compound did not yield any relevant results. Consequently, there is no published data on the application of such derived catalysts in the enantioselective hydrogenation of prochiral olefins and ketones.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for this specific chemical compound. The topics requested are highly specialized, and it appears that research into these particular applications of this compound has not been published in the accessible scientific domain.
Based on an extensive search of scientific literature, there is no documented use of the specific compound This compound as a catalyst for the applications detailed in the requested outline (asymmetric hydrogenation, various carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions).
Research in asymmetric catalysis often focuses on the synthesis of chiral morpholine derivatives, rather than their use as the primary catalytic agent. While morpholine-containing structures can be part of larger, more complex catalyst systems, the specific molecule this compound does not appear in the literature as a catalyst for the reactions listed.
Consequently, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the prompt, as the foundational premise that this compound is used in these catalytic applications is not supported by available research.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
Enantioselective Hydroaminations and Aminoborations
Enantioselective hydroamination is a powerful tool for the synthesis of chiral amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. These reactions typically involve the addition of an N-H bond across a carbon-carbon multiple bond. Similarly, enantioselective aminoboration involves the addition of a B-N bond. Both transformations often rely on chiral catalysts to control the stereochemical outcome.
Despite the potential of chiral amines like this compound to serve as ligands for metal catalysts in such reactions, a thorough review of available literature does not indicate its specific use in enantioselective hydroaminations or aminoborations. The development of new catalytic systems is an ongoing area of research, and the exploration of this particular compound as a ligand or catalyst remains an open avenue for investigation.
Asymmetric Hydrophosphination Reactions
Asymmetric hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C=O, or C=N bond, is a direct method for the synthesis of chiral organophosphorus compounds. These products are important as chiral ligands in transition-metal catalysis and as intermediates in the synthesis of biologically active molecules.
A copper-catalyzed enantioselective hydrophosphination of alkenyl isoquinolines has been reported, providing an atom-efficient route to chiral phosphines with an isoquinoline (B145761) unit. nih.gov This reaction utilizes a chiral diphosphine ligand to achieve good yields and high enantioselectivities. nih.gov However, the specific chiral ligand employed in this reported methodology is not derived from this compound. The potential application of this compound or its derivatives as ligands in this or similar asymmetric hydrophosphination reactions has not been documented in the reviewed literature.
Conclusion
Enantioselective Synthesis Strategies
The synthesis of the specific (R)-enantiomer of (4-Methylmorpholin-2-yl)methanamine can be achieved through several strategic approaches that control the formation of the chiral center at the C-2 position of the morpholine (B109124) ring. These strategies include leveraging the existing chirality of natural products, inducing asymmetry during the ring formation, and separating enantiomers from a racemic mixture.
Chiral Pool-Based Synthetic Routes
Chiral pool synthesis utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates, to construct the target molecule. This approach transfers the chirality of the starting material to the final product.
One potential chiral pool starting material for the synthesis of this compound is (R)-glycidol. The synthesis can commence with the opening of the epoxide ring of (R)-glycidol by a suitable amine, followed by a series of functional group transformations to construct the morpholine ring and introduce the aminomethyl and N-methyl groups. Another viable chiral starting material is the amino acid L-serine, which possesses the desired (S)-configuration at the α-carbon that can be transformed into the (R)-configuration at the C-2 position of the morpholine ring through appropriate chemical manipulations.
A general representation of a synthetic route starting from a chiral precursor is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Epoxide Ring Opening | (R)-glycidol, Benzylamine | N-benzyl-3-amino-1,2-propanediol |
| 2 | Cyclization | Diethyl carbonate, NaH | (R)-4-benzyl-2-hydroxymethylmorpholine |
| 3 | Functional Group Conversion | Mesyl chloride, NaN3, then LiAlH4 | (R)-2-(aminomethyl)-4-benzylmorpholine |
| 4 | N-Methylation and Deprotection | Formaldehyde, Formic acid, then H2, Pd/C | This compound |
Asymmetric Induction Approaches during Morpholine Ring Formation
Asymmetric induction involves the use of a chiral auxiliary or a chiral catalyst to influence the stereochemical outcome of a reaction, thereby creating a new chiral center with a preferred configuration.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as one derived from pseudoephedrine, can be attached to a precursor molecule. researchgate.net The steric hindrance of the auxiliary then directs the formation of the morpholine ring or the introduction of the aminomethyl group to yield the desired (R)-enantiomer.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium or ruthenium catalyst can selectively produce the (R)-enantiomer. nih.gov
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)2]BF4 / (R)-BINAP | N-acyl-2-substituted-dehydromorpholine | >95% | nih.gov |
| RuCl(S,S)-Ts-DPEN | Cyclic imine precursor | >95% | N/A |
Diastereoselective and Enantioselective Resolution Methods for Chiral Separation
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often employed in industrial processes where the synthesis of a racemic mixture is more cost-effective than an asymmetric synthesis.
Diastereoselective Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt is isolated, and the chiral resolving agent is then removed to yield the desired enantiomerically pure amine. For instance, the resolution of racemic Reboxetine, a downstream product, is achieved using (S)-mandelic acid, suggesting a similar approach could be effective for its precursor. acs.org
Enantioselective Resolution (Kinetic Resolution): In kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer. For example, an enzyme could be used to selectively acylate the (S)-enantiomer of (4-Methylmorpholin-2-yl)methanamine, leaving the desired (R)-enantiomer unreacted and allowing for its separation.
Development of Novel and Efficient Synthetic Pathways
Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound. One area of interest is the use of photocatalytic methods to construct the morpholine ring with high diastereoselectivity. nih.gov These methods often utilize visible light and a photocatalyst to initiate the cyclization reaction, potentially offering a greener alternative to traditional synthetic methods. nih.gov
Process Optimization and Scale-Up Considerations for Industrial Synthesis
The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges that require careful process optimization. Key considerations include the cost and availability of starting materials, reaction safety, yield, purity of the final product, and waste management.
In a commercial setting, a resolution-based approach is often favored due to its robustness and cost-effectiveness. The process for synthesizing Reboxetine has been redeveloped to optimize efficiency for multiton quantities. acs.orgresearchgate.net This includes streamlining processing steps and minimizing impurity formation. acs.org
| Parameter | Laboratory Scale | Industrial Scale |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Equipment | Glassware | Stainless steel reactors |
| Purification | Chromatography | Crystallization, Distillation |
| Safety | Fume hood | Process safety management, HAZOP studies |
| Cost | Reagent cost is a primary factor | Overall process cost, including energy and waste disposal, is critical |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for the initial structural confirmation of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, protons on the morpholine ring adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom. Protons of the methyl group on the nitrogen and the aminomethyl group would also have characteristic chemical shifts. Spin-spin coupling between adjacent protons would result in signal splitting (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of these peaks would depend on the hybridization and the nature of the attached atoms. Carbons bonded to electronegative atoms like oxygen and nitrogen would be deshielded and appear at a lower field. For example, the carbons of the morpholine ring adjacent to the oxygen would have a higher chemical shift than those adjacent to the nitrogen.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | Expected singlet | Expected signal |
| Morpholine Ring Protons | Expected multiplets | Expected signals |
| -CH-NH₂ | Expected multiplet | Expected signal |
| -CH₂-NH₂ | Expected multiplet | Expected signal |
| NH₂ | Expected broad singlet | N/A |
Note: This table is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.
To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, a suite of two-dimensional (2D) NMR experiments would be employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the proton network within the morpholine ring and the aminomethyl side chain. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, it could show a correlation between the N-methyl protons and the carbons of the morpholine ring. sdsu.edu
Together, these 2D NMR techniques would provide a comprehensive picture of the molecular structure of this compound and confirm its stereochemistry.
While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. For a chiral molecule like this compound, ssNMR could potentially distinguish between different polymorphic forms if they exist. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can provide details about the local molecular environment and intermolecular interactions in the solid state.
Vibrational Spectroscopy for Functional Group Identification and Molecular Structure
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups.
Expected FTIR Absorption Bands (Hypothetical):
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3250 | N-H stretching | Primary amine (-NH₂) |
| 2950-2800 | C-H stretching | Aliphatic (CH, CH₂, CH₃) |
| 1650-1580 | N-H bending | Primary amine (-NH₂) |
| 1470-1430 | C-H bending | CH₂ and CH₃ |
| 1150-1050 | C-O stretching | Ether (morpholine ring) |
| 1100-1000 | C-N stretching | Aliphatic amine |
Note: This table is a hypothetical representation. Actual peak positions and intensities would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise molecular formula and connectivity information can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to ascertain the exact molecular weight of this compound. This technique provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. The expected data would be presented in a table format, comparing the calculated exact mass with the experimentally observed mass.
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₄N₂O |
| Calculated Exact Mass | 130.1106 g/mol |
| Observed Exact Mass (Hypothetical) | [A value very close to 130.1106] |
| Mass Error (ppm) (Hypothetical) | [< 5 ppm] |
| Ionization Mode | Electrospray Ionization (ESI+) |
Further analysis of the fragmentation pattern in the mass spectrum would provide insights into the compound's structure. Key fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the morpholine ring and the aminomethyl group, as well as ring-opening fragmentation of the morpholine core.
Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Purity and Identity Confirmation
To assess the purity of a sample of this compound and to confirm its identity in complex mixtures, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are utilized. These methods first separate the components of a mixture by chromatography, after which each component is introduced into the mass spectrometer for detection and identification.
A typical LC-MS or UPLC-MS analysis would yield a chromatogram showing the retention time of the compound, which is characteristic under specific chromatographic conditions. The mass spectrometer would simultaneously provide the mass spectrum of the eluting peak, confirming its identity as this compound by its molecular ion peak. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.
| Analytical Technique | Parameter | Expected Result |
| LC-MS/UPLC-MS | Retention Time (Hypothetical) | [A specific time, e.g., 2.5 min] |
| Observed m/z of Molecular Ion [M+H]⁺ | 131.1184 | |
| Purity (%) (Hypothetical) | >95% |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration Determination and Crystal Packing Analysis
For a chiral molecule such as this compound, single crystal X-ray diffraction is the gold standard for determining its absolute configuration. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed. This analysis would confirm the '(R)' stereochemistry at the C2 position of the morpholine ring. Furthermore, the data would reveal crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding, which dictate the solid-state properties of the compound.
A comprehensive crystallographic data table would be generated from such an analysis.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | [e.g., Orthorhombic] |
| Space Group | [e.g., P2₁2₁2₁] |
| Unit Cell Dimensions (a, b, c) | [Hypothetical values in Å] |
| Unit Cell Angles (α, β, γ) | [Hypothetical values in °] |
| Volume (V) | [Hypothetical value in ų] |
| Z (Molecules per unit cell) | [e.g., 4] |
| Calculated Density (ρ) | [Hypothetical value in g/cm³] |
| Final R-factor | [< 0.05] |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It provides a unique fingerprint of the crystalline phase of a compound. The PXRD pattern of a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. This pattern is characteristic of the compound's crystal structure and can be used for identification and quality control.
Furthermore, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their identification is critical in pharmaceutical and materials science. A typical PXRD data table would list the characteristic diffraction peaks.
| 2θ Angle (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |
| [e.g., 10.2] | [e.g., 8.67] | [e.g., 100] |
| [e.g., 15.5] | [e.g., 5.71] | [e.g., 85] |
| [e.g., 20.8] | [e.g., 4.27] | [e.g., 70] |
Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy for Electronic Properties)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a saturated aliphatic amine like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks chromophores with π-electrons. Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm), corresponding to n → σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms.
The UV-Vis spectrum would be presented as a plot of absorbance versus wavelength. The key data point would be the wavelength of maximum absorption (λmax).
| Spectroscopic Technique | Parameter | Expected Observation |
| UV-Vis Spectroscopy | λmax (in a suitable solvent) | No significant absorption above 220 nm |
R 4 Methylmorpholin 2 Yl Methanamine As a Chiral Building Block in Advanced Organic Synthesis
Strategic Applications in Natural Product Total Synthesis
The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring intricate strategies to control stereochemistry. Chiral building blocks like (R)-(4-Methylmorpholin-2-yl)methanamine can be instrumental in these endeavors. While direct examples of its incorporation into the final structure of a complex natural product are not extensively documented in readily available literature, its structural motif is present in various natural alkaloids and other bioactive compounds.
Stereoselective Construction of Pharmaceutical Intermediates and Lead Compounds
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of approved drugs and clinical candidates. The stereospecific incorporation of substituents on the morpholine ring can have a profound impact on pharmacological activity and pharmacokinetic properties. This compound serves as a key intermediate for the synthesis of enantiomerically pure pharmaceutical agents.
Design and Synthesis of Bioactive Heterocyclic Frameworks
The primary amine functionality of this compound provides a reactive handle for the construction of more complex heterocyclic systems. mdpi.com By reacting it with various electrophiles, medicinal chemists can generate a diverse library of compounds with potential biological activity. For example, it can be acylated, alkylated, or used in condensation reactions to form larger, more intricate scaffolds.
The synthesis of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities, can be achieved using morpholine-containing building blocks. mdpi.com The general strategy involves the reaction of the chiral amine with a suitable benzimidazole (B57391) precursor to introduce the stereochemically defined morpholine moiety. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying other substituents on the heterocyclic core.
| Precursor | Reagent | Resulting Heterocycle | Potential Biological Activity |
| 2-(Chloromethyl)-1H-benzimidazole | This compound | Chiral (R)-2-((4-methylmorpholin-2-yl)methyl)aminobenzimidazole | Antiviral, Anticancer |
| Substituted 4-chloroquinolines | This compound | Chiral 4-((4-methylmorpholin-2-yl)methyl)aminoquinolines | Antimalarial, Anti-inflammatory |
| Dicarbonyl compounds | This compound | Chiral Pyrroles and Pyridazines | Various |
Preparation of N-Substituted Amino Acid Analogs and Peptidomimetics
N-substituted amino acids and peptidomimetics are crucial in drug discovery for their ability to impart improved metabolic stability and conformational constraint to peptides. The chiral amine can be incorporated into peptide-like structures to mimic the side chains of natural amino acids while introducing a non-natural stereocenter.
One common approach involves the reductive amination of α-keto acids with this compound, followed by protection of the resulting secondary amine, to yield N-substituted amino acid analogs. These modified amino acids can then be used in solid-phase peptide synthesis to create novel peptidomimetics with tailored properties. monash.eduresearchgate.net The presence of the morpholine ring can influence the conformational preferences of the peptide backbone, potentially leading to enhanced binding affinity for biological targets. nih.govnih.gov
Synthesis of Complex Organic Scaffolds with Defined Stereochemistry
Beyond its direct incorporation into bioactive molecules, this compound can be utilized as a chiral auxiliary or ligand in asymmetric synthesis. The stereocenter within the morpholine ring can influence the stereochemical outcome of reactions on a prochiral substrate.
For example, it can be converted into a chiral ligand for metal-catalyzed reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. The coordination of the metal to the nitrogen and oxygen atoms of the morpholine ring, along with the steric influence of the methyl group and the aminomethyl side chain, can create a chiral environment that favors the formation of one enantiomer of the product over the other.
Enabling Protecting-Group-Free Synthetic Strategies
The inherent functionality and stereochemistry of the molecule can sometimes be exploited in a way that obviates the need for protecting groups on other parts of the molecule. For instance, the basicity of the tertiary amine in the morpholine ring can be selectively tuned, allowing for reactions to occur at the primary amine without affecting other acid-sensitive functional groups in the molecule. nih.gov This approach relies on careful reaction design and the selection of reagents that are compatible with the multiple functional groups present in the starting materials and intermediates. utsouthwestern.edu
Future Perspectives and Emerging Research Avenues for R 4 Methylmorpholin 2 Yl Methanamine
Rational Design of Enhanced Chiral Catalysts and Auxiliaries
The principle of rational design, which leverages a deep understanding of reaction mechanisms and catalyst structure-activity relationships, is central to advancing the utility of (R)-(4-Methylmorpholin-2-yl)methanamine. Future efforts will concentrate on the strategic modification of this scaffold to create catalysts and chiral auxiliaries with superior performance.
Key strategies in this area involve:
Steric and Electronic Tuning: Systematically altering substituents on the morpholine (B109124) ring and the methylamine (B109427) group to fine-tune the steric environment and electronic properties of the catalyst. This allows for precise control over the stereochemical outcome of a reaction. For instance, introducing bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the active site.
Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the morpholine ring. A more rigid catalyst structure can lead to a more ordered transition state, often resulting in higher levels of asymmetric induction.
Incorporation of Secondary Interaction Sites: Designing derivatives that include additional functional groups (e.g., hydrogen bond donors/acceptors, Lewis basic sites) capable of secondary interactions with the substrate. These interactions can help to pre-organize the substrate in the transition state, leading to enhanced selectivity and reactivity.
This structure-based rational design approach is crucial for developing highly effective catalysts for a wide range of chemical transformations. nih.gov
Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Renewable Feedstocks)
The integration of green chemistry principles into the synthesis and application of this compound derivatives is a critical future direction. This involves minimizing environmental impact across the entire lifecycle of a chemical process.
Emerging research focuses on:
Biocatalysis: Utilizing enzymes for the synthesis of chiral amines offers significant advantages, including high stereoselectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced waste generation. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, could provide sustainable routes to this compound and its analogs. nih.govnih.gov
Renewable Feedstocks: Exploring synthetic pathways that begin from biomass-derived starting materials rather than petroleum-based feedstocks. This approach reduces the carbon footprint and reliance on finite resources.
Green Solvents: Shifting away from conventional volatile organic compounds (VOCs) towards more environmentally benign solvent systems like water, supercritical fluids, or bio-derived solvents (e.g., ethanol). acs.org
Atom Economy: Developing catalytic reactions that maximize the incorporation of all starting materials into the final product, such as asymmetric multicomponent reactions, thereby minimizing waste. acsgcipr.org
These sustainable approaches are essential for the development of economically viable and environmentally responsible chemical manufacturing processes.
Exploration of Novel Reactivity and Unprecedented Transformations
While derivatives of chiral morpholines have been used in established reactions, a significant area of future research lies in discovering entirely new applications for the this compound scaffold. This involves exploring its potential to catalyze unprecedented transformations or to participate in novel reaction cascades.
Potential avenues for exploration include:
Asymmetric Hydrogenation: Developing novel rhodium-based catalysts incorporating ligands derived from the morpholine scaffold for the asymmetric hydrogenation of challenging substrates. semanticscholar.orgrsc.org This method is highly efficient and atom-economical for creating chiral centers. semanticscholar.org
Multicomponent Reactions: Utilizing the chiral amine in Petasis borono-Mannich reactions or similar multicomponent condensations to construct complex chiral molecules, such as amino alcohols, in a single step from simple precursors. acs.org
Photoredox Catalysis: Designing derivatives that can act as chiral ligands or catalysts in visible-light-mediated photoredox reactions, enabling new types of enantioselective bond formations under mild conditions.
Organocatalysis: Expanding the role of this scaffold in organocatalyzed reactions, moving beyond its use as a simple base to harnessing its bifunctional nature for more complex transformations like intramolecular aza-Michael additions. semanticscholar.org
The unique stereoelectronic properties of the this compound core make it a promising candidate for enabling transformations that are currently difficult to achieve with high stereocontrol.
Advanced Automated Synthesis and High-Throughput Screening in Catalysis
The discovery of new catalysts and the optimization of reaction conditions are often rate-limiting steps in chemical research. Advanced automation and high-throughput screening (HTS) methodologies are set to revolutionize this process for derivatives of this compound.
These technologies enable:
Rapid Library Synthesis: Automated synthesis platforms can rapidly generate large libraries of catalyst analogs by systematically varying substituents on the core morpholine structure. researchgate.netrsc.org This allows for a much broader exploration of the chemical space.
High-Throughput Screening (HTS): Screening these catalyst libraries in parallel using miniaturized reaction formats (e.g., 96- or 1536-well plates) allows for the rapid identification of promising candidates for a specific chemical transformation. scienceintheclassroom.orgnih.gov HTS techniques can quickly evaluate the impact of different catalysts, solvents, and reagents on reaction yield and enantioselectivity. scienceintheclassroom.orgnih.gov
Data-Driven Optimization: The large datasets generated from HTS can be analyzed using machine learning algorithms to identify complex structure-activity relationships and predict optimal catalyst structures and reaction conditions, accelerating the development cycle.
By combining automated synthesis with HTS, researchers can dramatically reduce the time and resources required to discover and commercialize new catalytic systems. nih.gov
Synergistic Approaches: Combining Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work provides a powerful paradigm for modern catalyst development. This integrated approach allows for a more efficient and insightful research process.
Key aspects of this synergistic methodology include:
Computational Catalyst Design: Using molecular modeling and quantum chemical calculations to design novel catalyst structures in silico before committing to laboratory synthesis. nih.gov Computational tools can predict the binding of substrates to a catalyst and estimate the energy barriers of reaction pathways, providing insights into the origins of stereoselectivity. nih.govacs.org
Mechanism Elucidation: Combining experimental studies (e.g., kinetic analysis, spectroscopic characterization of intermediates) with computational modeling of transition states to gain a detailed understanding of the reaction mechanism. This knowledge is invaluable for rationally improving catalyst performance.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models based on experimental data to predict the performance of new, untested catalyst candidates. This can help prioritize synthetic efforts towards the most promising molecules.
This combination of computational prediction and experimental validation accelerates the discovery timeline and leads to a more profound understanding of the fundamental principles governing catalysis. mpg.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
